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Compound of Interest

Compound Name: 3-bromo-1-methyl-1H-pyrazole

Cat. No.: B131780

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic
compound 3-bromo-1-methyl-1H-pyrazole. The information compiled herein, including
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is
essential for the unequivocal identification, characterization, and quality control of this
compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for 3-bromo-1-methyl-1H-pyrazole is summarized in the following
tables, providing a clear and concise reference for researchers.

Table 1: *H NMR Spectroscopic Data for 3-bromo-1-methyl-1H-pyrazole

. . Coupling
Chemical Shift o Number of .
Multiplicity Constant (J) Assignment
(3) ppm Protons
Hz
7.25 d 2.0 1H H5
6.25 d 2.4 1H H4
3.88 S - 3H N-CHs
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Solvent: CDCls, Spectrometer Frequency: 400 MHz

Table 2: Mass Spectrometry Data for 3-bromo-1-methyl-1H-pyrazole

ml/z Relative Intensity Assignment
162 High [M+2]* (with 81Br)
160 High [M]* (with 7°Br)
42 High [C2H2N]*

lonization Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Note: Specific experimental 13C NMR and IR data for 3-bromo-1-methyl-1H-pyrazole were not
available in the searched literature. The following sections on 13C NMR and IR are based on
general knowledge of pyrazole derivatives and data from closely related compounds. They are
intended to be illustrative and predictive rather than experimentally confirmed for this specific

molecule.

Table 3: Predicted 13C NMR Spectroscopic Data for 3-bromo-1-methyl-1H-pyrazole

Chemical Shift (6) ppm Assignment
~140-150 C5

~120-130 C3-Br
~105-115 C4

~35-40 N-CHs

Note: These are estimated chemical shift ranges based on known data for substituted
pyrazoles.

Table 4: Predicted IR Absorption Bands for 3-bromo-1-methyl-1H-pyrazole
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Wavenumber (cm~?) Intensity Assignment
~3100-3150 Medium C-H stretching (aromatic)
~2900-3000 Medium C-H stretching (methyl)

C=N and C=C stretching

~1500-1600 Medium-Strong (pyrazole ring)
~1400-1450 Medium C-H bending (methyl)
~1000-1100 Strong C-N stretching
~600-700 Strong C-Br stretching

Note: These are predicted absorption ranges based on characteristic functional group
frequencies.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
These protocols are based on standard practices for the analysis of pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of 3-bromo-1-methyl-1H-pyrazole is dissolved in
0.5-0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal
standard. The solution is then transferred to a 5 mm NMR tube.

IH NMR Spectroscopy: The *H NMR spectrum is recorded on a 400 MHz spectrometer.
Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1
second, and an acquisition time of 4 seconds. A sufficient number of scans are co-added to
ensure a good signal-to-noise ratio.

13C NMR Spectroscopy (General Protocol): The 3C NMR spectrum would be acquired on the
same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is typically
used. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds,
and a large number of scans to achieve adequate sensitivity.
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Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS): A sample of 3-bromo-1-methyl-1H-
pyrazole, dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate, is
injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The oven
temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final
temperature (e.g., 250 °C) to ensure separation of the analyte. The separated compound is
then introduced into the mass spectrometer, which is operated in electron ionization (EI) mode
at 70 eV. The mass spectrum is recorded over a mass range of m/z 40-400.

Infrared (IR) Spectroscopy (General Protocol)

Attenuated Total Reflectance (ATR)-FTIR: A small amount of the liquid sample is placed directly
onto the ATR crystal of an FTIR spectrometer. The spectrum is recorded over the range of
4000-400 cm~1 by co-adding multiple scans to improve the signal-to-noise ratio. A background
spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted
from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic characterization of a small molecule like 3-bromo-1-
methyl-1H-pyrazole is depicted in the following diagram.
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Compound Synthesis & Purification

Synthesis of 3-bromo-1-methyl-1H-pyrazole

:

Purification (e.g., Chromatography)

Spectroscopic Analysis

NMR Spectroscopy Mass Spectrometry
(*H, 3C) (GC-MS)

IR Spectroscopy

Data Interpretation & Structure Confirmation

Purity Assessment Structure Elucidation

Final Characterization Report

Click to download full resolution via product page
Caption: Workflow for the spectroscopic characterization of a chemical compound.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 3-bromo-1-methyl-1H-pyrazole:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b131780#spectroscopic-data-for-3-bromo-1-methyl-
1h-pyrazole-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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